An In-depth Technical Guide to 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine
An In-depth Technical Guide to 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical entity 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine. While specific peer-reviewed research on this exact molecule is limited, this document consolidates available data and provides expert insights based on its structural motifs—a phenethylamine core and a substituted piperidine ring. This guide covers its chemical identity, physicochemical properties, a plausible synthetic route, proposed analytical methodologies, and a discussion of its potential pharmacological and toxicological profiles. The information herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.
Core Chemical Identity and Descriptors
The fundamental identification of a chemical compound is crucial for regulatory compliance, patent applications, and scientific communication. The core identifiers for 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine are summarized below.
| Identifier | Value | Source |
| CAS Number | 889939-97-3 | [1][2][3] |
| IUPAC Name | 2-(4-methylpiperidin-1-yl)-2-phenylethanamine | Santa Cruz Biotechnology |
| Molecular Formula | C₁₄H₂₂N₂ | [1][4] |
| Molecular Weight | 218.34 g/mol | [1][4] |
| Synonyms | 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine | [2][3] |
Physicochemical Properties
| Property | Predicted Value/Information |
| Appearance | Likely a solid at room temperature |
| Min. Purity Specification | 95% (as per commercial suppliers)[1] |
| Storage | Long-term storage recommendations would be in a cool, dry place. |
Proposed Synthesis Pathway
While a specific, documented synthesis for 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine has not been identified in peer-reviewed literature, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles for the synthesis of related phenethylamine and piperidine derivatives. A potential two-step synthesis is outlined below, starting from commercially available precursors. This proposed pathway involves a reductive amination, a common and versatile method for forming C-N bonds.[5]
Proposed Experimental Protocol
Step 1: Synthesis of N-(2-(4-methylpiperidin-1-yl)-2-phenylethyl)acetamide (Intermediate)
-
To a solution of 2-amino-1-phenylethanone in a suitable solvent (e.g., dichloromethane), add 4-methylpiperidine and a reducing agent such as sodium triacetoxyborohydride.
-
The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques like column chromatography.
Step 2: Deprotection to Yield 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine (Final Product)
-
The intermediate from Step 1 is subjected to deacetylation. This can be achieved under acidic or basic conditions. For instance, refluxing with an aqueous acid solution (e.g., HCl) would cleave the acetyl group.
-
After the reaction is complete, the mixture is neutralized, and the final product is extracted and purified.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Analytical Characterization
The definitive identification and purity assessment of 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine would rely on a combination of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would be essential for confirming the chemical structure. The proton NMR would show characteristic signals for the aromatic protons of the phenyl group, the aliphatic protons of the piperidine ring (including the methyl group), and the ethylamine backbone.
-
Mass Spectrometry (MS) : Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be used to determine the molecular weight and fragmentation pattern, further confirming the identity.[6]
-
High-Performance Liquid Chromatography (HPLC) : HPLC would be the primary method for assessing the purity of the synthesized compound. A suitable column and mobile phase would be developed to separate the target compound from any impurities or starting materials.
Potential Pharmacological Profile
The pharmacological activity of this compound has not been explicitly reported. However, its structure, combining a phenethylamine scaffold with a piperidine moiety, suggests potential interactions with various biological targets, particularly within the central nervous system.
The 2-phenylethylamine backbone is a common feature in many psychoactive compounds, including stimulants and some neurotransmitters.[7][8] The piperidine ring is also a prevalent heterocyclic motif in a wide range of pharmaceuticals.[9]
Derivatives of 4-phenylpiperidine are known to be the structural basis for a variety of opioids.[10] While the target compound is not a 4-phenylpiperidine, the presence of both a phenyl and a piperidine group suggests that it could have affinity for opioid or other CNS receptors. For instance, some piperidine derivatives have been investigated as σ1 receptor ligands with potential applications in cancer therapy.[11][12][13]
Toxicological Assessment
The toxicological profile of 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine is not documented. As with any novel chemical entity, it should be handled with appropriate precautions in a laboratory setting. A thorough toxicological evaluation would be necessary before any in vivo studies. This would typically involve in vitro cytotoxicity assays followed by in vivo studies in animal models to determine acute and chronic toxicity.
Conclusion
2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine is a chemical entity with confirmed identifiers but limited publicly available technical data. This guide has provided a framework for understanding its fundamental properties, a plausible synthetic approach, and an initial assessment of its potential analytical and pharmacological characteristics based on its structural components. Further empirical research is necessary to fully elucidate the synthesis, properties, and biological activity of this compound.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 217327, 2-(4-Piperidin-1-yl-phenyl)-ethylamine. [Link]
-
ChemSrc. CAS#:889939-97-3 | 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine. [Link]
-
Nemes, P., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, e202100735. [Link]
-
Nemes, P., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3261684, 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine. [Link]
-
Nemes, P., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ResearchGate. [Link]
-
Ferreira, I., et al. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 25(5), 1147. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 82548209, 2-(1-Methylpiperidin-4-yl)-2-phenylethan-1-amine. [Link]
- Patsnap. Preparation method of N-phenethyl-4-phenylaminopiperidine.
-
Saeedi, M., & Akbari-Javar, H. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. [Link]
-
Ślebioda, D., et al. (2025). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. Journal of Clinical Medicine, 14(20), 3045. [Link]
-
Wikipedia. 4-Phenylpiperidine. [Link]
-
Wang, Z., et al. (2018). The identification and analytical characterization of 2,2'-difluorofentanyl. Journal of Forensic Sciences, 63(3), 938-944. [Link]
-
Van der Schier, R., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 317(2), 910–918. [Link]
-
Wikipedia. Piperidine. [Link]
-
Mohr, M., et al. (2021). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Drug Testing and Analysis, 13(9), 1641-1655. [Link]
- Google Patents. The preparation method of N-phenethyl-4-anilinopiperidine.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10728788, 1-(2-Phenylethyl)piperidin-4-amine. [Link]
-
Wikipedia. Methylphenidate. [Link]
-
Wang, Y., et al. (2025). Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy, 20, 107-124. [Link]
-
Zhang, H., et al. (2013). Structure determination of the theophylline–nicotinamide cocrystal: a combined powder XRD, 1D solid-state NMR, and theoretical calculation study. CrystEngComm, 15(42), 8538-8545. [Link]
-
Wang, Y., et al. (2022). Total synthesis and chemical stability of pseudouridimycin. Chemical Communications, 58(14), 2351-2354. [Link]
-
Perini, M., et al. (2025). Authentic Aroma and Compound-Specific Isotope Ratios (δ13C, δ2H) Profiles of Vanilla Pods (V. planifolia and V. tahitensis). Foods, 14(4), 542. [Link]
-
National Center for Biotechnology Information. PubChem Substance Summary for SID 135339788. [Link]
Sources
- 1. 889939-97-3 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine AKSci 2139AF [aksci.com]
- 2. CAS#:889939-97-3 | 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine | Chemsrc [chemsrc.com]
- 3. m.chem960.com [m.chem960.com]
- 4. 2-(4-methylpiperidin-1-yl)-2-phenylethan-1-amine | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The identification and analytical characterization of 2,2'-difluorofentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperidine - Wikipedia [en.wikipedia.org]
- 10. 4-Phenylpiperidine - Wikipedia [en.wikipedia.org]
- 11. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
